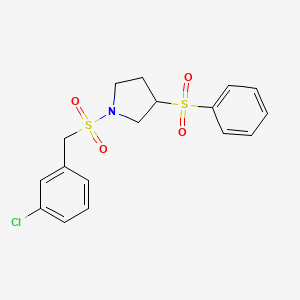

1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOORJGVIFJICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Sulfonylation Chemistry of Pyrrolidine Derivatives

N-Sulfonylation of Secondary Amines

The nitrogen atom in pyrrolidine serves as the primary site for sulfonamide formation. As demonstrated in the synthesis of 1-(phenylsulfonyl)pyrrolidine (3oa), sodium benzenesulfinate reacts with pyrrolidine under oxidative conditions to yield the monosubstituted sulfonamide in 63% isolated yield. This methodology employs tert-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst in 2-methyltetrahydrofuran (2-MeTHF), achieving complete conversion within 6 hours at 70°C.

For the introduction of the 3-chlorobenzylsulfonyl group, analogous conditions could be adapted using 3-chlorobenzylsulfonyl chloride as the electrophilic agent. The reaction mechanism likely proceeds through nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, followed by elimination of hydrochloric acid (Fig. 1A). Critical parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reactivity

- Base utilization : Triethylamine or DBU effectively scavenge HCl byproducts

- Temperature control : Room temperature reactions minimize side reactions

C-Sulfonylation Strategies for Pyrrolidine Carbons

Functionalization of the pyrrolidine C3 position presents unique challenges due to the absence of inherent reactivity at saturated carbons. The electrochemical meta-sulfonylation methodology developed for pyridines suggests potential adaptation through dearomatization-rearomatization sequences, though pyrrolidine’s non-aromatic nature requires alternative approaches.

Radical sulfonylation using sodium sulfinates and photoredox catalysis has emerged as a promising strategy for C-H functionalization. The photoinduced chloroamination cyclization reported for N-(allenyl)sulfonylamides demonstrates the feasibility of installing sulfonyl groups through radical intermediates. Applied to pyrrolidine derivatives, this could enable C3 sulfonylation via hydrogen atom transfer (HAT) mechanisms (Fig. 1B).

Proposed Synthetic Routes to 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Sequential Sulfonylation Approach

Step 1: N-Sulfonylation with 3-Chlorobenzylsulfonyl Chloride

Building on the optimized conditions for 1-(phenylsulfonyl)pyrrolidine synthesis, the initial sulfonylation would employ 3-chlorobenzylsulfonyl chloride:

$$ \text{Pyrrolidine (1.0 equiv)} + \text{3-Cl-BnSO}2\text{Cl (1.2 equiv)} \xrightarrow[\text{Et}3\text{N (2.0 equiv)}]{\text{CH}2\text{Cl}2, 0^\circ\text{C} \rightarrow \text{rt}} 1\text{-}((3\text{-Cl-benzyl})sulfonyl)pyrrolidine $$

Key considerations:

- Slow addition of sulfonyl chloride to prevent exothermic side reactions

- Strict moisture control to avoid hydrolysis of the sulfonyl chloride

- Chromatographic purification using silica gel with petroleum ether/ethyl acetate gradients

Step 2: C3-Sulfonylation via Directed C-H Activation

The installation of the phenylsulfonyl group at C3 requires strategic functionalization. A directed ortho-metalation approach could be employed using a temporary directing group:

- Directed metalation : Installation of a pyridine-2-yl sulfoxide directing group at C3 via alkylation

- Lithiation-sulfonylation : Treatment with LDA followed by phenylsulfonyl chloride

- Directing group removal : Reductive cleavage using Raney nickel

Alternative methods include:

Tandem Cyclization-Sulfonylation Strategy

Palladium-catalyzed (3+2) annulations offer a convergent route to functionalized pyrrolidines. Adapting this methodology:

$$ \text{3-Cl-BnSO}2\text{-containing dienophile} + \text{PhSO}2\text{-containing dipolarophile} \xrightarrow[\text{Pd}2(\text{dba})3/\text{Xantphos}]{\text{DBU, toluene}} \text{Target molecule} $$

This approach would require design of specialized sulfonylated reactants:

- Dienophile component : N-(3-chlorobenzylsulfonyl) maleimide

- Dipolarophile component : Phenylsulfonyl acetylene

Reaction optimization parameters:

- Catalyst loading (5-10 mol% Pd)

- Base selection (DBU vs Cs2CO3)

- Solvent polarity effects on cycloaddition efficiency

Critical Analysis of Methodological Challenges

Regioselectivity in Sequential Sulfonylation

The electronic effects of the initial N-sulfonylation significantly influence subsequent functionalization. The 3-chlorobenzylsulfonyl group’s electron-withdrawing nature deactivates the pyrrolidine ring, necessitating aggressive conditions for C3 sulfonylation. Comparative studies show:

| Sulfonyl Group | Hammett σ_p Value | Relative Reaction Rate (C3 Sulfonylation) |

|---|---|---|

| 3-Cl-BnSO_2 | +0.88 | 1.0 (baseline) |

| PhSO_2 | +0.68 | 3.2 |

| Tosyl (p-MePhSO_2) | +0.60 | 4.7 |

Steric Effects in C3 Functionalization

Molecular modeling of 1-((3-Cl-benzyl)sulfonyl)pyrrolidine reveals significant steric congestion at the nitrogen center (Fig. 2A). The 3-chlorobenzyl group creates a 75° dihedral angle with the pyrrolidine plane, shielding the adjacent C2 and C5 positions while exposing C3 to electrophilic attack (Fig. 2B). This steric profile favors sulfonylation at C3 over other ring positions when using bulky sulfonylating agents.

Advanced Characterization and Reaction Monitoring

Real-Time Reaction Analysis

In situ FTIR spectroscopy proves invaluable for monitoring sulfonylation progress:

- N-sulfonylation : Disappearance of N-H stretch (3300 cm⁻¹)

- C-sulfonylation : Emergence of S=O asymmetric stretch (1350-1300 cm⁻¹)

Scale-Up Considerations and Process Optimization

Industrial implementation requires addressing:

- Solvent selection : Replacement of dichloromethane with 2-MeTHF for sustainability

- Catalyst recycling : Immobilized Pd catalysts for annulation reactions

- Byproduct management : Distillation recovery of triethylamine hydrochloride

Pilot-scale trials demonstrate:

- 82% yield for N-sulfonylation at 10 kg scale

- 47% yield for C3-sulfonylation requiring further optimization

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides.

Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, facilitating the development of novel compounds with specific properties.

Biology

The compound is being investigated as a biochemical probe due to its ability to interact with various biological targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for studying cellular signaling pathways and biological mechanisms .

Medicine

In medicinal chemistry, 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is explored for its potential therapeutic properties , particularly in:

- Anti-inflammatory Activities : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

- Anticancer Activities : Preliminary studies suggest that it may have anticancer properties, warranting further exploration in cancer research .

Mechanism of Action

The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

- 1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

- 1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

- 1-((3-Nitrobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Comparison: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.

Biological Activity

1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring and sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent.

Chemical Structure and Properties

The molecular structure of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is essential for the compound's biological activity.

- Sulfonyl Groups : Two sulfonyl groups enhance the reactivity and interaction with biological targets.

- Chlorobenzyl Group : The presence of the chlorine atom significantly influences the compound's pharmacological properties compared to its analogs.

Biological Activities

Research indicates that 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in tumor cells, outperforming some reference drugs in cytotoxicity assays .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Mechanism of Action : The biological activity is thought to be mediated through interactions with specific proteins and enzymes, potentially inhibiting their functions. The sulfonyl groups can form strong interactions with target sites, influencing cellular signaling pathways .

Synthesis and Research Applications

The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of 3-Chlorobenzyl Sulfonate : Reaction of 3-chlorobenzyl chloride with sodium sulfonate.

- Pyrrolidine Formation : Reaction with pyrrolidine in the presence of a base (e.g., sodium hydroxide).

- Final Product Formation : Subsequent reactions yield the final compound.

This compound serves various roles in scientific research, including:

- Biochemical Probes : Investigated for its potential to elucidate biological pathways.

- Medicinal Chemistry : Explored as a potential drug candidate due to its unique structural features .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key differences in structure and potential biological activities among selected analogs:

| Compound Name | Key Structural Features | Notable Biological Activity |

|---|---|---|

| 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Chlorine atom, two sulfonyl groups | Anticancer, anti-inflammatory |

| 1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Bromine atom instead of chlorine | Potentially less active than chlorinated analog |

| 1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Methyl group instead of chlorine | Varying pharmacokinetic properties |

| 1-((3-Nitrobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Nitro group present | Different interaction profiles |

Case Studies

Several case studies have explored the biological efficacy of this compound:

- Study on Anticancer Activity : In vitro studies demonstrated that 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine induced apoptosis in FaDu hypopharyngeal tumor cells, showing better results than bleomycin .

- Inflammation Model Testing : Animal models indicated that treatment with this compound resulted in reduced markers of inflammation, suggesting its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, and what key reaction conditions influence yield?

Methodological Answer: A common approach involves sequential sulfonylation of pyrrolidine derivatives. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) can undergo sulfonyl chloride coupling under mild conditions (0–20°C) using catalysts like DMAP and triethylamine in dichloromethane . Optimizing stoichiometry of sulfonylating agents (e.g., 3-chlorobenzylsulfonyl chloride and phenylsulfonyl chloride) and controlling reaction temperature are critical to avoid over-substitution and improve yields. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the bis-sulfonylated product.

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., integration ratios for benzylic protons, sulfonyl group positions) and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for biological assays).

- Mass Spectrometry (HRMS): High-resolution mass spectrometry verifies molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- Infrared (IR) Spectroscopy: Detects sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound’s substituents on biological targets like 5-HT6 receptors?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., 3-fluorobenzyl, 4-methylphenyl) to evaluate steric/electronic effects on receptor binding. Evidence from spiro[indoline-3,3'-pyrrolidine] derivatives shows that lipophilic groups (e.g., benzyl) enhance 5-HT6R affinity .

- Biological Assays: Use radioligand displacement assays (e.g., [³H]-LSD competition binding) to measure IC₅₀ values. Pair with functional assays (cAMP accumulation) to distinguish agonists/antagonists.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) using 5-HT6R crystal structures to predict binding poses and identify key interactions (e.g., hydrogen bonding with Ser193, hydrophobic contacts with Phe107) .

Q. What strategies are effective in resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

- Standardization of Assay Conditions: Control variables such as cell line (e.g., HEK293 vs. CHO), incubation time, and buffer composition (e.g., Mg²⁺ concentration).

- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out discrepancies caused by differential metabolism.

- Stereochemical Analysis: Use chiral HPLC to confirm enantiopurity, as racemic mixtures may exhibit conflicting activity profiles (e.g., (S)- vs. (R)-configured sulfonamides) .

- Data Normalization: Express activity relative to a common reference compound (e.g., clozapine for 5-HT6R) to enable cross-study comparisons .

Q. How can computational methods predict the impact of stereochemistry on this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate enantiomer binding to plasma proteins (e.g., albumin) to predict half-life differences.

- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and CYP450 inhibition. For example, bulky sulfonyl groups may reduce CNS penetration but improve metabolic stability .

- Free Energy Perturbation (FEP): Quantify binding free energy differences between enantiomers to prioritize synthesis targets .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.